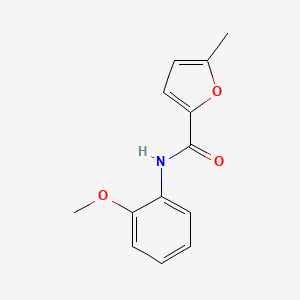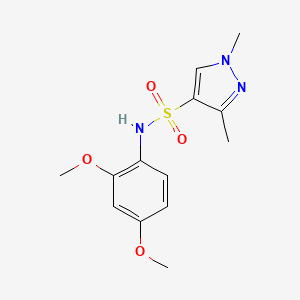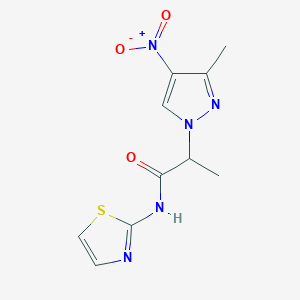![molecular formula C19H14Cl3N3O3 B10968861 4-methyl-3-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B10968861.png)
4-methyl-3-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid is a complex organic compound with a unique structure that includes a pyrazole ring and a benzoic acid moiety
Preparation Methods
The synthesis of 4-methyl-3-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid involves multiple steps. One common method includes the reaction of 3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazole-4-carbaldehyde with 4-aminobenzoic acid under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Scientific Research Applications
4-methyl-3-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring and benzoic acid moiety allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and benzoic acid derivatives. Compared to these compounds, 4-methyl-3-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid is unique due to its combined structure, which provides distinct chemical and biological properties. Some similar compounds include:
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazole-4-carbaldehyde .
Properties
Molecular Formula |
C19H14Cl3N3O3 |
|---|---|
Molecular Weight |
438.7 g/mol |
IUPAC Name |
4-methyl-3-[[5-methyl-3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C19H14Cl3N3O3/c1-9-3-4-11(19(27)28)5-16(9)23-8-13-10(2)24-25(18(13)26)17-14(21)6-12(20)7-15(17)22/h3-8,24H,1-2H3,(H,27,28) |
InChI Key |
FNNVZZONQMVINW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N=CC2=C(NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B10968779.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B10968784.png)
![3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole](/img/structure/B10968793.png)
![2-[(4-Ethoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10968799.png)
![4-chloro-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10968802.png)

![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10968807.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10968808.png)
![1-(Butylsulfonyl)-4-[(5-chlorothiophen-2-yl)sulfonyl]piperazine](/img/structure/B10968809.png)
![2-{[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B10968813.png)
![1-phenyl-N-[2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B10968836.png)
![2-{[5-(4-ethyl-5-methylthiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968837.png)


